1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes chloromethyl and difluoromethyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chloromethylation of a difluoromethyl-substituted benzene derivative, followed by the introduction of the propanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one:
Properties
Molecular Formula |
C11H11ClF2O |
---|---|
Molecular Weight |
232.65 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-4-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O/c1-2-10(15)7-3-4-9(11(13)14)8(5-7)6-12/h3-5,11H,2,6H2,1H3 |
InChI Key |
DQSKGCDUCMTOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)F)CCl |
Origin of Product |
United States |
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